2,4,5-Trihydroxybutyrophenone

Description

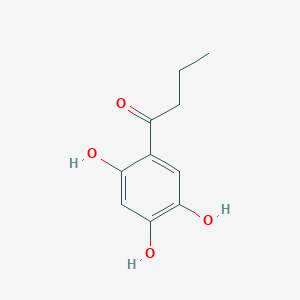

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2,4,5-trihydroxyphenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-3-7(11)6-4-9(13)10(14)5-8(6)12/h4-5,12-14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRUQARLMFOLRDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026232 | |

| Record name | 2',4',5'-Trihydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-tan solid; [HSDB] Slightly yellow powder; [MSDSonline], Solid | |

| Record name | 2,4,5-Trihydroxybutyrophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2982 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-(2,4,5-Trihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

VERY SLIGHTLY SOL IN WATER; SOL IN ALC & PROPYLENE GLYCOL | |

| Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW-TAN CRYSTALS | |

CAS No. |

1421-63-2 | |

| Record name | 2′,4′,5′-Trihydroxybutyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trihydroxybutyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thbp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 1-(2,4,5-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4',5'-Trihydroxybutyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4',5'-trihydroxybutyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KN729W3LR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(2,4,5-Trihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149-153 °C, 151 - 153 °C | |

| Record name | 2,4,5-TRIHYDROXYBUTYROPHENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-(2,4,5-Trihydroxyphenyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037177 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,5-Trihydroxybutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for 2,4,5-Trihydroxybutyrophenone, a significant antioxidant compound. The primary synthesis route involves the condensation of 1,2,4-trihydroxybenzene with butyric acid, facilitated by a boron trifluoride catalyst. This process, a variation of the Friedel-Crafts acylation, provides a direct method for the preparation of this valuable compound.

Core Synthesis Pathway

The synthesis of this compound is achieved through the reaction of 1,2,4-trihydroxybenzene (also known as hydroxyhydroquinone) with butyric acid in the presence of boron trifluoride. The reaction proceeds at elevated temperatures, leading to the formation of the desired product, which can then be isolated and purified.

Below is a logical diagram illustrating the synthesis pathway:

Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis process as described in U.S. Patent 2,824,139.

| Parameter | Value |

| Reactants | |

| 1,2,4-Trihydroxybenzene | 126 parts (1 mole) |

| Butyric Acid | 88 parts (1 mole) |

| Boron Trifluoride | 10 parts |

| Reaction Conditions | |

| Temperature | 115-120 °C |

| Reaction Time | 3 hours |

| Product Information | |

| Crude Yield | 176 parts (90% of theoretical) |

| Recrystallized Yield | 157 parts (80% of theoretical) |

| Melting Point | 148-149 °C |

| Appearance | Tan-colored crystalline solid |

Experimental Protocol

The following detailed experimental protocol is adapted from U.S. Patent 2,824,139.

Materials:

-

1,2,4-Trihydroxybenzene (126 parts by weight)

-

Butyric acid (88 parts by weight)

-

Boron trifluoride gas

-

Benzene (for recrystallization)

-

Activated carbon

Procedure:

-

Reaction Setup: A mixture of 126 parts of 1,2,4-trihydroxybenzene and 88 parts of butyric acid is placed in a reaction vessel equipped for heating and gas introduction.

-

Catalyst Introduction: A stream of boron trifluoride gas is passed through the reaction mixture until approximately 10 parts of the gas have been absorbed.

-

Reaction: The reaction mixture is heated to a temperature of 115-120°C and maintained at this temperature for 3 hours.

-

Isolation of Crude Product: After the reaction period, the mixture is cooled. The crude this compound is then isolated. The crude yield is approximately 176 parts.

-

Purification: The crude product is purified by recrystallization from benzene. The use of activated carbon during recrystallization can aid in decolorizing the product.

-

Final Product: The recrystallized product, pure this compound, is obtained as a tan-colored crystalline solid with a melting point of 148-149°C. The final yield after purification is approximately 157 parts.

This guide provides a comprehensive overview of the synthesis of this compound, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The provided protocol, based on established patent literature, outlines a clear and effective method for the preparation of this antioxidant compound.

An In-Depth Technical Guide on the Core Mechanism of Action of 2,4,5-Trihydroxybutyrophenone as an Antioxidant

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties and its application as a food additive. This technical guide delineates the core mechanisms through which THBP is theorized to exert its antioxidant effects, focusing on its capacity for free radical scavenging and its potential influence on cellular antioxidant pathways. While direct experimental quantitative data on THBP is limited in publicly available literature, this document provides a comprehensive overview based on theoretical chemical principles, its structural similarity to other well-researched phenolic antioxidants, and standardized methodologies for its potential evaluation. This guide offers detailed experimental protocols for key antioxidant assays, discusses potential interactions with pivotal signaling pathways such as Nrf2 and MAPK, and presents data in a structured format to facilitate future research and comparison.

Introduction

This compound (THBP) is a phenolic compound that has been utilized as an antioxidant in various commercial applications, including food preservation.[1] Its chemical structure, characterized by a butyrophenone (B1668137) backbone with three hydroxyl groups on the phenyl ring, suggests a strong potential for antioxidant activity. The presence of these hydroxyl groups is critical to its function, as they can donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS) and other free radicals, thus preventing oxidative damage to cellular components.

This guide explores the fundamental mechanisms of THBP's antioxidant action, which are presumed to be rooted in its ability to directly scavenge free radicals. Theoretical studies, particularly those employing density functional theory (DFT), have elucidated the probable pathways for this activity, including Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET).[2] Furthermore, based on the established behavior of other phenolic compounds, it is hypothesized that THBP may also exert its antioxidant effects indirectly by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes.

Theoretical Mechanisms of Free Radical Scavenging

The antioxidant activity of phenolic compounds like THBP is primarily attributed to their ability to interrupt the chain reactions of free radicals. This is achieved through several key mechanisms:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing the radical and forming a stable antioxidant radical (ArO•). The thermodynamic feasibility of this process is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond.[2]

-

Single Electron Transfer followed by Proton Transfer (SET-PT): This two-step process begins with the transfer of an electron from the antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation then deprotonates to yield a more stable antioxidant radical.[2]

-

Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the antioxidant first deprotonates to form an anion (ArO-), which then donates an electron to the free radical. This pathway is particularly relevant in polar solvents.[2]

Theoretical calculations suggest that for this compound, the free radical scavenging reaction may occur preferentially at the 5-OH position, followed by the 4-OH position.[2]

Caption: Figure 1: Theoretical Free Radical Scavenging Mechanisms of THBP.

Quantitative Analysis of Antioxidant Activity

To empirically determine the antioxidant capacity of THBP, a series of in vitro assays are typically employed. The following tables are presented as templates for the expected quantitative data that would be generated from such studies.

Table 1: Free Radical Scavenging Activity of this compound (Template)

| Assay | IC50 (µg/mL) of THBP | IC50 (µg/mL) of Positive Control (e.g., Trolox) |

| DPPH Radical Scavenging | Data to be determined | Data to be determined |

| ABTS Radical Scavenging | Data to be determined | Data to be determined |

| Hydroxyl Radical Scavenging | Data to be determined | Data to be determined |

| Superoxide (B77818) Radical Scavenging | Data to be determined | Data to be determined |

IC50: The concentration of the substance required to scavenge 50% of the initial free radicals.

Table 2: Effect of this compound on Antioxidant Enzyme Activity (Template)

| Enzyme | Basal Activity (U/mg protein) | Activity with THBP (U/mg protein) | % Change |

| Superoxide Dismutase (SOD) | Data to be determined | Data to be determined | Data to be determined |

| Catalase (CAT) | Data to be determined | Data to be determined | Data to be determined |

| Glutathione (B108866) Peroxidase (GPx) | Data to be determined | Data to be determined | Data to be determined |

Enzyme activity would be measured in cell lysates or tissue homogenates treated with THBP.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the in vitro antioxidant capacity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in the dark.

-

Prepare a stock solution of THBP in methanol.

-

Prepare a series of dilutions of THBP from the stock solution.

-

A positive control, such as Trolox or ascorbic acid, should be prepared in the same manner.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the THBP dilutions to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the control, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of THBP.

-

Caption: Figure 2: DPPH Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate an electron or hydrogen atom will reduce the ABTS•+, leading to a decrease in absorbance.

Protocol:

-

Reagent Preparation:

-

Prepare a 7 mM solution of ABTS in water.

-

Prepare a 2.45 mM solution of potassium persulfate in water.

-

Mix the ABTS and potassium persulfate solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

-

Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution and serial dilutions of THBP and a positive control.

-

-

Assay Procedure:

-

Add 20 µL of the THBP dilutions to a 96-well microplate.

-

Add 180 µL of the diluted ABTS•+ solution to each well.

-

Incubate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

Determine the IC50 value from the concentration-inhibition curve.

-

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the ability of SOD to inhibit the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system.

Protocol:

-

Sample Preparation:

-

Prepare cell lysates or tissue homogenates in an appropriate buffer.

-

Determine the protein concentration of each sample.

-

-

Assay Procedure:

-

In a 96-well plate, add the sample, xanthine solution, and NBT solution.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at room temperature for 20 minutes.

-

Measure the absorbance at a wavelength specific to the reduced detector molecule (e.g., 560 nm for formazan).

-

-

Calculation:

-

The SOD activity is calculated based on the degree of inhibition of the reaction and is typically expressed as units of SOD per milligram of protein.

-

Catalase (CAT) Activity Assay

Principle: Catalase catalyzes the decomposition of hydrogen peroxide (H2O2) into water and oxygen. The activity can be measured by monitoring the decrease in H2O2 concentration over time, which can be followed by measuring the absorbance at 240 nm.

Protocol:

-

Sample Preparation: As described for the SOD assay.

-

Assay Procedure:

-

In a UV-transparent cuvette or 96-well plate, add the sample to a phosphate (B84403) buffer.

-

Initiate the reaction by adding a known concentration of H2O2.

-

Immediately monitor the decrease in absorbance at 240 nm for a set period.

-

-

Calculation:

-

The rate of H2O2 decomposition is proportional to the catalase activity, which is calculated using the molar extinction coefficient of H2O2.

-

Glutathione Peroxidase (GPx) Activity Assay

Principle: GPx catalyzes the reduction of an organic hydroperoxide by reduced glutathione (GSH), which is converted to its oxidized form (GSSG). The GSSG is then reduced back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH concentration is monitored at 340 nm.

Protocol:

-

Sample Preparation: As described for the SOD assay.

-

Assay Procedure:

-

In a 96-well plate, combine the sample, glutathione, glutathione reductase, and NADPH.

-

Initiate the reaction by adding the hydroperoxide substrate (e.g., tert-butyl hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm.

-

-

Calculation:

-

The GPx activity is proportional to the rate of NADPH consumption and is calculated using the molar extinction coefficient of NADPH.

-

Potential Modulation of Cellular Signaling Pathways

Phenolic antioxidants can influence cellular redox status not only by direct radical scavenging but also by modulating signaling pathways that regulate the expression of antioxidant enzymes and other cytoprotective proteins.

The Keap1-Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds and ROS can modify cysteine residues on Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis. It is plausible that THBP, or its oxidation products, could act as an electrophile and activate the Nrf2 pathway.

Caption: Figure 3: Hypothesized Nrf2 Activation by THBP.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are involved in a wide range of cellular processes, including the response to oxidative stress. ROS can activate these pathways, which can have both pro-survival and pro-apoptotic consequences.[3] Some polyphenols have been shown to modulate MAPK signaling, thereby influencing the cellular response to oxidative stress. For instance, activation of the ERK pathway can lead to the activation of Nrf2.[3] The potential for THBP to influence MAPK signaling remains an area for future investigation.

Caption: Figure 4: Potential Modulation of MAPK Pathways by THBP.

Conclusion

This compound possesses a chemical structure that is highly conducive to antioxidant activity, primarily through direct free radical scavenging via mechanisms such as HAT, SET-PT, and SPLET. While robust experimental data quantifying its efficacy and exploring its cellular effects are not extensively available, this guide provides the theoretical framework and detailed experimental protocols necessary for such investigations. Future research should focus on obtaining quantitative data for THBP's antioxidant capacity and elucidating its potential to modulate key cellular signaling pathways involved in the oxidative stress response. Such studies will be invaluable for a more complete understanding of its mechanism of action and for expanding its potential applications in pharmacology and drug development.

References

- 1. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Quantitative Proteomics and Functional Characterization Reveal That Glutathione Peroxidases Act as Important Antioxidant Regulators in Mulberry Response to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,5-Trihydroxybutyrophenone: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential biological activities of THBP. This document details plausible synthetic routes, standardized experimental protocols for antioxidant capacity assessment, and an analysis of its spectroscopic data. Furthermore, a hypothesized signaling pathway through which THBP may exert its antioxidant effects is presented, providing a foundation for future research in drug development and cellular biology.

Chemical Structure and Properties

This compound, with the IUPAC name 1-(2,4,5-trihydroxyphenyl)butan-1-one, is an aromatic ketone characterized by a butyrophenone (B1668137) core substituted with three hydroxyl groups on the phenyl ring.[1] These hydroxyl groups are critical to its antioxidant activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(2,4,5-trihydroxyphenyl)butan-1-one | [1] |

| Synonyms | THBP, 2',4',5'-Trihydroxybutyrophenone | [1] |

| Molecular Formula | C₁₀H₁₂O₄ | [2] |

| Molecular Weight | 196.20 g/mol | [2] |

| Appearance | Yellow-tan crystals | [2] |

| Melting Point | 149-153 °C | [2] |

| Boiling Point | 293.08 °C (estimated) | [2] |

| Solubility | Very slightly soluble in water; Soluble in alcohol and propylene (B89431) glycol | [2] |

| pKa | 7.72 ± 0.25 (Predicted) | [2] |

| LogP | 1.872 (estimated) | [2] |

| CAS Number | 1421-63-2 | [1] |

Synthesis

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,4-trihydroxybenzene (hydroxyquinol). This reaction involves the introduction of a butyryl group onto the aromatic ring using butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2,4-Trihydroxybenzene (hydroxyquinol)

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry nitrobenzene (B124822) (solvent)

-

Ice bath

-

Hydrochloric acid (HCl), dilute

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, suspend anhydrous aluminum chloride in dry nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice bath with continuous stirring.

-

Slowly add butyryl chloride to the cooled suspension.

-

In a separate beaker, dissolve 1,2,4-trihydroxybenzene in dry nitrobenzene.

-

Add the 1,2,4-trihydroxybenzene solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent (nitrobenzene) under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as yellow-tan crystals.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons: Signals for the two protons on the phenyl ring are expected in the aromatic region (δ 6.0-7.5 ppm). Due to the electron-donating nature of the hydroxyl groups, these protons would be relatively upfield. Their splitting pattern will depend on their coupling with each other.

-

Alkyl Chain Protons: The butyryl chain will show characteristic signals: a triplet for the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-) around δ 1.6-1.8 ppm, and a triplet for the methylene group alpha to the carbonyl (-CH₂-CO) around δ 2.8-3.0 ppm.

-

Hydroxyl Protons: The phenolic hydroxyl protons will appear as broad singlets, and their chemical shift will be highly dependent on the solvent and concentration.

Expected ¹³C NMR Chemical Shifts:

-

Carbonyl Carbon: The ketone carbonyl carbon will have a characteristic downfield signal in the range of δ 195-210 ppm.

-

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (δ 110-160 ppm). The carbons bearing the hydroxyl groups will be the most downfield in this region.

-

Alkyl Chain Carbons: The carbons of the butyryl chain will appear in the upfield region (δ 10-40 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected Characteristic Absorption Bands:

-

O-H Stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the stretching vibrations of the phenolic hydroxyl groups.

-

C-H Stretching (Aromatic): Weak to medium bands just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹).

-

C-H Stretching (Aliphatic): Medium to strong bands just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹).

-

C=O Stretching: A strong, sharp absorption band in the region of 1630-1680 cm⁻¹ characteristic of an aryl ketone. Conjugation with the aromatic ring lowers the frequency compared to a simple alkyl ketone.

-

C=C Stretching (Aromatic): Medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: Bands in the 1260-1000 cm⁻¹ region corresponding to the C-O stretching of the phenol (B47542) groups.

Mass Spectrometry (MS)

Expected Fragmentation Pattern:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 196.20).

-

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the butyryl chain, leading to a fragment corresponding to the trihydroxyphenyl acylium ion. Another alpha-cleavage could result in the loss of the propyl group.

-

McLafferty Rearrangement: For butyrophenones, a characteristic McLafferty rearrangement can occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule (propene in this case).

Antioxidant Activity

The antioxidant properties of this compound are attributed to the hydrogen-donating ability of its phenolic hydroxyl groups, which can stabilize free radicals. The antioxidant capacity can be evaluated using various in vitro assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the non-radical form, DPPH-H, which is pale yellow. The degree of discoloration, measured spectrophotometrically, indicates the radical scavenging potential of the antioxidant.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727). Store in the dark at 4 °C.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the THBP stock solution to obtain a range of concentrations.

-

A standard antioxidant, such as Ascorbic Acid or Trolox, should be prepared similarly.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of each THBP dilution.

-

Add an equal volume (e.g., 100 µL) of the DPPH working solution to each well.

-

Prepare a blank well containing methanol and the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement and Calculation:

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ has a blue-green color, and its reduction by an antioxidant leads to decolorization, which is monitored spectrophotometrically.

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

-

Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox).

-

-

Assay Procedure:

-

Add a small volume of the THBP dilutions (e.g., 10 µL) to a larger volume of the diluted ABTS•⁺ solution (e.g., 190 µL) in a 96-well plate.

-

Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

-

-

Measurement and Calculation:

-

Measure the absorbance at 734 nm.

-

Potential Modulation of Cellular Signaling Pathways

While direct experimental evidence for the effects of this compound on specific cellular signaling pathways is currently lacking in the scientific literature, its structural features as a phenolic antioxidant suggest potential interactions with pathways sensitive to redox state. Oxidative stress is known to activate pro-inflammatory and pro-apoptotic signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is hypothesized that by scavenging reactive oxygen species (ROS), this compound could indirectly inhibit the activation of these pathways.

Hypothesized Mechanism of Action on Oxidative Stress-Induced Signaling

Cellular stressors, including an overproduction of ROS, can lead to the activation of upstream kinases that initiate the MAPK signaling cascade (including p38, JNK, and ERK) and the degradation of IκB, which allows for the nuclear translocation of NF-κB. These transcription factors then promote the expression of genes involved in inflammation and apoptosis. By reducing the cellular levels of ROS, this compound may prevent the initial activation of these pathways, thereby exerting a protective effect.

Conclusion and Future Directions

This compound is a phenolic compound with established antioxidant properties, though comprehensive data on its biological activities and mechanisms of action are still emerging. This guide has summarized its known chemical and physical properties, proposed a synthetic route, and outlined standard protocols for assessing its antioxidant capacity. While direct evidence is lacking, its structure suggests a potential role in modulating oxidative stress-related signaling pathways, such as MAPK and NF-κB.

Future research should focus on:

-

Detailed Synthesis and Characterization: Elucidation and publication of a detailed, optimized synthesis protocol and complete, assigned spectroscopic data (¹H NMR, ¹³C NMR, MS, FTIR).

-

Quantitative Antioxidant Activity: Systematic evaluation of its antioxidant capacity using a panel of assays to determine IC₅₀ and TEAC values.

-

In Vitro and In Vivo Biological Studies: Investigation of its effects on cellular models of oxidative stress to confirm its protective effects and to identify the specific signaling pathways it modulates.

-

Pharmacokinetic and Toxicological Profiling: Assessment of its absorption, distribution, metabolism, excretion, and toxicity to determine its potential as a therapeutic agent.

Addressing these research gaps will be crucial in fully understanding the therapeutic potential of this compound.

References

Solubility Profile of 2,4,5-Trihydroxybutyrophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Trihydroxybutyrophenone (THBP), a compound of interest for its antioxidant properties. Understanding the solubility of THBP is critical for its application in various formulations, including pharmaceuticals and food additives. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Topic: Solubility of this compound

This compound is a synthetic phenolic compound recognized for its antioxidant capabilities. Its efficacy in various applications is fundamentally linked to its solubility in different solvent systems. This guide delves into its solubility profile, providing both qualitative and quantitative data to aid in formulation development and experimental design.

Quantitative Solubility Data

The solubility of this compound has been characterized in several common solvents. The available data, though limited, provides a foundational understanding of its behavior in aqueous and organic media.

| Solvent | Solubility | Temperature (°C) | Source |

| Water | Very Slightly Soluble[1][2][3] | Not Specified | Multiple Sources |

| Water | 2.34 g/L (Predicted) | 25 | FooDB |

| Alcohol | Soluble[1][2][3] | Not Specified | Multiple Sources |

| Propylene (B89431) Glycol | Soluble[1][2][3] | Not Specified | Multiple Sources |

Note: The predicted aqueous solubility value should be considered an estimation and may require experimental verification for precise applications.

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound. These methods can be adapted to various solvents and temperature conditions.

Method 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, propylene glycol, diethyl ether)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the selected solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is partially soluble or insoluble.

-

Record the observations. For a more detailed assessment, the amount of solvent required to dissolve the solute can be quantified.

Method 2: Quantitative Solubility Determination (Shake-Flask Method)

This widely used method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

High-purity solvent of interest

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours).

-

After reaching equilibrium, allow the mixture to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Centrifuge the suspension to further separate the undissolved solid from the saturated solution.

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculate the original solubility in units such as g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the solubility of an organic compound.

Caption: Experimental workflow for quantitative solubility determination.

This guide provides essential information on the solubility of this compound for scientific and drug development applications. The provided protocols and workflow diagram offer a practical framework for experimental solubility studies.

References

2,4,5-Trihydroxybutyrophenone discovery and history of use.

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties. This technical guide provides a comprehensive overview of THBP, including its discovery, history of use, synthesis, and known mechanisms of action. While specific quantitative data on its antioxidant efficacy and detailed cellular signaling pathways remain areas for further investigation, this document consolidates the available scientific knowledge to support future research and development efforts.

Introduction

This compound (THBP), a synthetic aromatic ketone, has been noted for its capacity to scavenge free radicals.[1] As a phenolic compound, its antioxidant activity is attributed to the hydroxyl groups attached to the aromatic ring, which can donate a hydrogen atom to stabilize reactive oxygen species.[1] This guide delves into the technical aspects of THBP, offering a resource for professionals in the fields of chemistry, pharmacology, and drug development.

Discovery and History of Use

While the precise details of the initial discovery of this compound are not extensively documented in readily available literature, it is understood to be a synthetic compound. Historical data indicates that THBP was cleared for use as a food additive in the United States in 1963.[2] It was primarily utilized as an antioxidant in fats and oils to prevent spoilage.[3]

Despite its effectiveness as an antioxidant, THBP did not achieve significant commercial success. This was largely due to two main drawbacks: a lack of "carry-through" effectiveness in baked and fried foods and a tendency to cause discoloration in the presence of iron salts.[2] Consequently, its use in the food industry has been limited. Today, it is primarily used in non-food applications, such as an antioxidant for polyolefins and paraffin (B1166041) waxes.[3]

Table 1: Historical Timeline of this compound

| Year | Milestone | Reference(s) |

| 1963 | Cleared for use as a food additive in the USA. | [2] |

| Present | Primarily used as an antioxidant in non-food applications (e.g., polymers, waxes). | [3] |

Physicochemical Properties

Understanding the physical and chemical properties of THBP is essential for its application in research and development.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₂O₄ | [4] |

| Molecular Weight | 196.20 g/mol | [4] |

| Appearance | Yellow-tan solid/crystals | [3] |

| Melting Point | 149-153 °C | [2] |

| Solubility | Very slightly soluble in water; soluble in alcohol and propylene (B89431) glycol. | [2] |

| CAS Number | 1421-63-2 | [2] |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in the available literature. However, based on its chemical structure, a plausible and common method for its preparation is the Friedel-Crafts acylation of 1,2,4-trihydroxybenzene (hydroxyquinol) with butyryl chloride or butyric anhydride (B1165640) in the presence of a Lewis acid catalyst.

Proposed Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established Friedel-Crafts acylation reactions for phenolic compounds. Optimization of reaction conditions (e.g., temperature, reaction time, and catalyst concentration) would be necessary to achieve high yields and purity.

Materials:

-

1,2,4-Trihydroxybenzene (Hydroxyquinol)

-

Butyryl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous nitrobenzene (B124822) (or another suitable solvent)

-

Hydrochloric acid (HCl), dilute

-

Dichloromethane (B109758) (DCM) or diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser with a drying tube, and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous nitrobenzene under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add butyryl chloride to the stirred suspension. After the addition is complete, add a solution of 1,2,4-trihydroxybenzene in anhydrous nitrobenzene dropwise from the dropping funnel.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or gently heat to 50-60°C to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. The product can be extracted with a suitable organic solvent such as dichloromethane or diethyl ether. Separate the organic layer.

-

Washing and Drying: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Antioxidant Mechanism of Action

The antioxidant activity of phenolic compounds like THBP is primarily due to their ability to donate a hydrogen atom from one of their hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making it less reactive than the initial free radical. Theoretical studies suggest that the antioxidant action of THBP can proceed through three main pathways.[1]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•) to form a stable molecule (RH) and a phenoxyl radical (ArO•).

-

Sequential Proton Loss Electron Transfer (SPLET): This pathway involves the deprotonation of the phenol (B47542) to form a phenoxide anion (ArO⁻), which then donates an electron to the free radical.

-

Single Electron Transfer-Proton Transfer (SETPT): In this mechanism, an electron is first transferred from the phenol to the free radical, forming a radical cation (ArOH•⁺), which then deprotonates to yield the phenoxyl radical.

The predominant mechanism can depend on factors such as the solvent and the nature of the free radical.

References

An In-depth Technical Guide to the Spectroscopic Data of 2,4,5-Trihydroxybutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trihydroxybutyrophenone (THBP), a synthetic phenolic compound known for its antioxidant properties.[1][2][3] The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, along with generalized experimental protocols for these analytical techniques.

Compound Information

Mass Spectrometry (MS) Data

Mass spectrometry analysis of this compound provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Table 1: GC-MS Fragmentation Data

| m/z (Mass-to-Charge Ratio) | Interpretation |

| 196 | Molecular Ion [M]⁺ |

| 153 | Base Peak |

| 154 | Fragment Ion |

| 69 | Fragment Ion |

Data sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center as presented on PubChem.[4]

Table 2: MS/MS Fragmentation Data (Positive Ion Mode)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Relative Abundance |

| [M+H]⁺ | 138.0675 | 100 |

| 154.0625 | 75.49 | |

| 169.0859 | 69.75 | |

| 182.0574 | 14.59 | |

| 197.0813 | 13.77 |

Data sourced from the Human Metabolome Database (HMDB) as presented on PubChem.[4]

Infrared (IR) Spectroscopy Data

Infrared spectroscopy identifies the functional groups present in this compound based on the absorption of infrared radiation. The spectrum is characterized by absorptions corresponding to hydroxyl, carbonyl, and aromatic C-H bonds.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500-3200 | Strong, Broad | O-H Stretch | Phenolic -OH |

| 3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| 3000-2850 | Medium | C-H Stretch | Aliphatic C-H |

| 1760-1665 | Strong | C=O Stretch | Ketone |

| 1600-1585 | Medium | C-C Stretch (in-ring) | Aromatic Ring |

| 1500-1400 | Medium | C-C Stretch (in-ring) | Aromatic Ring |

| 1320-1000 | Strong | C-O Stretch | Phenol |

Interpretation based on the IR spectrum from the Coblentz Society's collection available on the NIST WebBook and general IR absorption tables.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While ¹H and ¹³C NMR spectra for this compound are indexed in spectral databases such as SpectraBase, the specific chemical shifts and coupling constants are not publicly available without a subscription.[4][7] However, expected chemical shift ranges can be predicted based on the molecular structure.

Table 4: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic C-H | 6.5 - 7.5 | Singlet / Doublet |

| Phenolic O-H | 4.0 - 8.0 | Broad Singlet |

| α-CH₂ | 2.8 - 3.2 | Triplet |

| β-CH₂ | 1.6 - 1.9 | Sextet |

| γ-CH₃ | 0.9 - 1.1 | Triplet |

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 195 - 205 |

| Aromatic C-O | 140 - 160 |

| Aromatic C-H / C-C | 110 - 130 |

| α-CH₂ | 35 - 45 |

| β-CH₂ | 15 - 25 |

| γ-CH₃ | 10 - 15 |

Predicted ranges are based on standard chemical shift tables for similar functional groups.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to ensure rapid vaporization of the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: Electron ionization (EI) is commonly used, where the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of solid this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture is then placed into a pellet die and pressed under high pressure to form a transparent pellet.

-

-

Background Spectrum: A background spectrum of the empty sample holder or a pure KBr pellet is recorded to account for atmospheric and instrumental interferences.

-

Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FTIR instrument.

-

Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the transmitted radiation is measured by a detector. An interferometer is used to modulate the infrared radiation, and a Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum.

-

Data Analysis: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands of the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

-

Instrument Setup: The NMR tube is placed in the probe of the NMR spectrometer, which is situated within a strong magnetic field. The instrument is tuned and shimmed to optimize the homogeneity of the magnetic field.

-

Data Acquisition (¹H NMR): A radiofrequency pulse is applied to the sample, exciting the ¹H nuclei. As the nuclei relax back to their ground state, they emit a signal (Free Induction Decay or FID), which is detected.

-

Data Acquisition (¹³C NMR): A similar process is used for ¹³C NMR, although it often requires a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically employed to simplify the spectrum.

-

Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum is phased and baseline-corrected.

-

Spectral Analysis: The chemical shifts (δ) of the peaks are measured relative to the reference standard. The integration of the peaks in the ¹H NMR spectrum provides the relative number of protons, and the splitting patterns (multiplicity) give information about neighboring protons.

Visualizations

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Simplified antioxidant mechanism of this compound via HAT.

References

- 1. researchgate.net [researchgate.net]

- 2. 2',4',5'-Trihydroxybutyrophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Butanone, 1-(2,4,5-trihydroxyphenyl)- [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

Quantum Chemical Studies of 2,4,5-Trihydroxybutyrophenone: A Technical Guide to Its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound recognized for its antioxidant properties, making it a molecule of significant interest in the food preservation and pharmaceutical industries. Its efficacy as an antioxidant is attributed to its molecular structure, featuring multiple hydroxyl groups on the phenyl ring. This technical guide delves into the quantum chemical studies that elucidate the electronic structure, reactivity, and antioxidant mechanisms of THBP. By employing Density Functional Theory (DFT), researchers have systematically investigated its behavior, providing insights crucial for drug development and the design of novel antioxidant agents. This document summarizes the core computational methodologies, key findings, and theoretical principles underpinning the antioxidant capacity of THBP.

Introduction

This compound (THBP), with the chemical formula C₁₀H₁₂O₄, is an aromatic ketone used as an antioxidant in foods, fats, and oils to prevent oxidative degradation.[1][2][3] Its structure, characterized by a butyrophenone (B1668137) core with three hydroxyl groups on the phenyl ring, is pivotal to its function.[1][4] The arrangement of these hydroxyl groups facilitates the donation of hydrogen atoms or electrons to neutralize free radicals, thereby inhibiting oxidative chain reactions.[5]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for understanding the antioxidant activity of phenolic compounds at a molecular level.[6][7] These computational methods allow for the detailed analysis of molecular geometry, electronic properties, and reaction energetics, offering a predictive framework for assessing antioxidant potential without extensive experimental work. Recent theoretical investigations have provided a systematic analysis of THBP, comparing its properties to well-known antioxidants like gallic acid to benchmark its efficacy.[5]

This guide provides a technical overview of the computational approaches used to study THBP, focusing on the analysis of its frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and the thermodynamic viability of different antioxidant reaction pathways.

Computational Methodology

The primary computational approach for investigating THBP is Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.[8][9]

Geometry Optimization and Vibrational Analysis

The first step in a typical computational study involves optimizing the molecular geometry of THBP to find its most stable conformation (lowest energy state). This is commonly performed using a specific combination of a functional and a basis set.

-

Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is frequently employed. It combines the accuracy of Hartree-Fock theory with the computational efficiency of DFT, providing reliable results for organic molecules.[5]

-

Basis Set: The 6-311G++(d,p) basis set is often used. This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing non-covalent interactions and anions, while (d,p) adds polarization functions to allow for non-spherical electron density distribution.[5]

Following optimization, a vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[10]

Solvent Effects

The antioxidant activity of THBP is often evaluated in different media. Computational models can simulate solvent effects using methods like the Polarizable Continuum Model (PCM). Studies on THBP have considered its behavior in the gas phase, water, and methanol (B129727) to understand how polarity influences its antioxidant mechanisms.[5]

Key Quantum Chemical Analyses and Findings

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity.

-

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron-donating capacity, which is a key trait for antioxidants that work via electron transfer mechanisms. For phenolic compounds, the HOMO is typically localized on the phenyl ring and hydroxyl groups.[11]

-

LUMO: Represents the ability of a molecule to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a measure of molecular stability and reactivity. A smaller energy gap implies that the molecule is more easily polarizable and more reactive, suggesting a higher potential for antioxidant activity.[5]

Theoretical studies indicate that a small HOMO-LUMO gap in molecules like THBP facilitates electron transfer, promoting its function in neutralizing free radicals.[5]

Table 1: Illustrative Frontier Orbital Energies for THBP (Note: The following values are illustrative placeholders based on typical DFT results for phenolic antioxidants, as the specific data from the primary research article is not publicly available.)

| Parameter | Gas Phase (eV) | Water (eV) | Methanol (eV) |

| EHOMO | -5.85 | -5.70 | -5.75 |

| ELUMO | -1.20 | -1.15 | -1.18 |

| Energy Gap (ΔE) | 4.65 | 4.55 | 4.57 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a 3D map of the charge distribution on a molecule. It is used to predict sites for electrophilic and nucleophilic attack.[8]

-

Red Regions: Indicate areas of high electron density (negative potential), typically around electronegative atoms like oxygen. These sites are susceptible to electrophilic attack and are the likely locations for hydrogen donation.

-

Blue Regions: Indicate areas of low electron density (positive potential), usually around hydrogen atoms, especially those of the hydroxyl groups.

For THBP, MEP analysis visually confirms that the regions around the phenolic hydroxyl groups are the most electron-rich, identifying them as the primary sites for radical scavenging activity.[5]

Antioxidant Mechanisms

The antioxidant action of phenolic compounds like THBP can proceed through several pathways. Computational studies calculate the thermodynamics (bond dissociation enthalpy, proton affinity, etc.) to determine the most favorable mechanism.

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical. This is a one-step process.

ArOH + R• → ArO• + RH

-

Single Electron Transfer-Proton Transfer (SETPT): A two-step process where an electron is first transferred to the radical, followed by the transfer of a proton.

ArOH + R• → ArOH•⁺ + R⁻ → ArO• + RH

-

Sequential Proton Loss Electron Transfer (SPLET): A two-step process favored in polar solvents, where the antioxidant first loses a proton, followed by an electron transfer to the radical.

ArOH → ArO⁻ + H⁺ ArO⁻ + R• → ArO• + R⁻

Studies on THBP have investigated these principal pathways to determine its dominant mode of action in different environments.[5] The calculations suggest that the free radical scavenging reaction likely occurs preferentially at the 5-OH position, followed by the 4-OH position.[5]

Table 2: Illustrative Thermodynamic Data for Antioxidant Mechanisms (kcal/mol) (Note: The following values are illustrative placeholders.)

| Mechanism | Parameter | Gas Phase | Water |

| HAT | Bond Dissociation Enthalpy (BDE) | 85.0 | 86.5 |

| SPLET | Proton Affinity (PA) | 35.0 | 15.0 |

| SETPT | Ionization Potential (IP) | 130.0 | 110.0 |

Conclusion and Implications for Drug Development

Quantum chemical studies provide a powerful theoretical foundation for understanding the antioxidant properties of this compound. The use of DFT with the B3LYP functional and the 6-311G++(d,p) basis set offers a reliable framework for analyzing its molecular structure and electronic characteristics.

Key takeaways for researchers and drug development professionals include:

-

Reactivity Insights: Analysis of the HOMO-LUMO gap and MEP surfaces confirms the high reactivity of the hydroxyl groups, which are the active sites for radical scavenging.

-

Mechanism of Action: Computational thermodynamics helps to elucidate the dominant antioxidant pathways (HAT, SETPT, or SPLET), which can be solvent-dependent. This knowledge is crucial for designing formulations and predicting efficacy in different biological environments.

-

Predictive Power: These computational models allow for the in-silico screening of new derivatives of THBP with potentially enhanced antioxidant activity, accelerating the discovery process for new therapeutic agents or more effective preservatives.

By integrating these computational insights with experimental data, the scientific community can continue to optimize the use of THBP and develop next-generation antioxidants for a wide range of applications.

References

- 1. 2',4',5'-Trihydroxybutyrophenone | C10H12O4 | CID 15008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. 2',4',5'-Trihydroxybutyrophenone Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Showing Compound this compound (FDB016173) - FooDB [foodb.ca]

- 5. researchgate.net [researchgate.net]

- 6. biomedres.us [biomedres.us]

- 7. Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Vibrational spectroscopic analysis of 2, 3:4,5-Bis-O-(1-methylethylidene)beta-D-fructopyranose Sulfamate(Topiramate) by density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Deep Dive into the Antioxidant Potential of 2,4,5-Trihydroxybutyrophenone: A Thermochemical and Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trihydroxybutyrophenone (THBP) is a synthetic phenolic compound with established antioxidant properties. This technical guide provides a comprehensive overview of the thermochemical parameters governing its antioxidant activity, details the primary mechanisms of radical scavenging, and outlines the experimental protocols for its evaluation. By integrating theoretical calculations with standardized experimental methodologies, this document aims to serve as an in-depth resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents.

Introduction

Phenolic compounds are a cornerstone of antioxidant research due to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals and mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. This compound (THBP), a synthetic antioxidant, has been recognized for its potential in preserving foods and as a subject of interest in medicinal chemistry.[1] Understanding the thermochemical basis of its antioxidant capacity is crucial for its effective application and for the rational design of new, more potent antioxidant molecules.

This guide delves into the key thermochemical parameters of THBP, including Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Electron Affinity (EA). It further explores the principal antioxidant mechanisms—Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Single Electron Transfer-Proton Transfer (SETPT)—and discusses the cellular signaling pathways influenced by antioxidants. Detailed experimental protocols for common antioxidant assays (DPPH, ABTS, and FRAP) are also provided to facilitate the empirical validation of theoretical findings.

Chemical Structure and Properties

This compound is an aromatic ketone characterized by a butyrophenone (B1668137) backbone with three hydroxyl groups substituted on the phenyl ring.

Caption: Chemical structure of this compound (THBP).

Thermochemical Parameters of Antioxidant Activity

The antioxidant efficacy of a phenolic compound is fundamentally governed by its thermochemical properties. Theoretical calculations, particularly Density Functional Theory (DFT), provide valuable insights into these parameters.

Table 1: Calculated Thermochemical Parameters of this compound (THBP) and Gallic Acid (GA) in Different Media. [1]

| Parameter | Molecule | Gas Phase (kcal/mol) | Water (kcal/mol) | Methanol (kcal/mol) |

| Bond Dissociation Enthalpy (BDE) | ||||

| 4-OH | THBP | 85.4 | 88.2 | 87.8 |

| 5-OH | THBP | 81.3 | 84.8 | 84.4 |

| 2-OH | THBP | 108.2 | 110.1 | 109.8 |

| α-CH2 | THBP | 95.7 | 97.6 | 97.3 |

| 4-OH | GA | 83.2 | 86.5 | 86.1 |

| 3/5-OH | GA | 89.1 | 91.8 | 91.5 |

| Ionization Potential (IP) | THBP | 189.2 | 148.5 | 150.9 |

| GA | 192.1 | 153.2 | 155.5 | |

| Electron Affinity (EA) | THBP | 48.7 | 78.9 | 76.8 |

| GA | 54.5 | 83.1 | 81.2 |

Data obtained from DFT calculations at the B3LYP/6-311G++(d,p) level of theory.[1]

The lower BDE of the 5-OH group in THBP suggests that it is the most likely site for hydrogen atom donation in the HAT mechanism.[1] The ionization potential and electron affinity are crucial for understanding the electron transfer mechanisms (SETPT and SPLET).

Mechanisms of Antioxidant Action

The radical scavenging activity of phenolic antioxidants like THBP primarily proceeds through three mechanisms:

-

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. This is a one-step process.

-

ArOH + R• → ArO• + RH

-

-

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates to form an anion, which then donates an electron to the free radical. This is a two-step process favored in polar solvents.

-

ArOH → ArO⁻ + H⁺

-

ArO⁻ + R• → ArO• + R⁻

-

-

Single Electron Transfer-Proton Transfer (SETPT): The antioxidant first donates an electron to form a radical cation, which is then deprotonated.

-

ArOH + R• → ArOH•⁺ + R⁻

-

ArOH•⁺ → ArO• + H⁺

-

Caption: Primary mechanisms of free radical scavenging by phenolic antioxidants.

Cellular Signaling Pathways in Antioxidant Response

Antioxidants can modulate cellular signaling pathways involved in the response to oxidative stress. Two key pathways are:

-

Keap1-Nrf2 Pathway: Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. In the presence of oxidative stress, this degradation is inhibited, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant response element (ARE)-containing genes, which encode for protective enzymes.

-